molecular formula C12H16ClN3O B12220483 3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12220483
M. Wt: 253.73 g/mol
InChI Key: GPBZETGXAYLFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a compound that features a pyrazole ring substituted with dimethyl groups and an aminomethylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the aminomethylphenol group. One common method is the condensation of 2,4-dimethylpyrazole with formaldehyde and phenol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    Aminomethylphenol: A compound with a similar aminomethylphenol moiety but lacking the pyrazole ring.

    Phenol Derivatives: Compounds with similar phenolic structures but different substituents.

Uniqueness

3-[[(2,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to the combination of the pyrazole ring and the aminomethylphenol group, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler or less substituted analogs.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-[[(2,4-dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-9-7-14-15(2)12(9)13-8-10-4-3-5-11(16)6-10;/h3-7,13,16H,8H2,1-2H3;1H

InChI Key

GPBZETGXAYLFSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.